molecular formula C13H15FN2O2S2 B2693408 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide CAS No. 941900-93-2

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide

Cat. No.: B2693408
CAS No.: 941900-93-2
M. Wt: 314.39
InChI Key: PCFFSDJGFLYKOG-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a 4-fluorophenyl group attached to the thiazole ring, which is further connected to an ethanesulfonamide group via an ethyl linker. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide typically involves the following steps:

Chemical Reactions Analysis

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on the surface of cells, leading to the activation or inhibition of specific signaling pathways .

Comparison with Similar Compounds

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide can be compared with other thiazole derivatives, such as:

    N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom. It may exhibit different biological activities and chemical reactivity due to the difference in the halogen atom.

    N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)ethanesulfonamide: This compound contains a bromine atom instead of a fluorine atom. The presence of the larger bromine atom may affect the compound’s binding affinity to biological targets and its overall reactivity.

    N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)ethanesulfonamide: This compound contains a methyl group instead of a fluorine atom.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2S2/c1-2-20(17,18)15-8-7-12-9-19-13(16-12)10-3-5-11(14)6-4-10/h3-6,9,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFFSDJGFLYKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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